molecular formula C12H11N3O4S B3056013 Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate CAS No. 68301-50-8

Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate

Cat. No.: B3056013
CAS No.: 68301-50-8
M. Wt: 293.3 g/mol
InChI Key: XQZQJOZWHWHSDG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate is an organic compound . It is an intermediate compound used in the synthesis of Relugolix, which belongs to a class of gonadotropin-releasing hormone (GnRH) receptor antagonists used to treat advanced prostate cancer in adult men .


Synthesis Analysis

The synthesis of this compound and its derivatives involves several steps . The process typically starts with the reaction of 2-aminothiazoles, which are significant class of organic medicinal compounds . These compounds are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C13H12N2O4S . The compound has a molecular weight of 292.31 .

Scientific Research Applications

Crystal Structure Analysis

Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate and related compounds have been studied for their crystal structures. For instance, ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate demonstrates hydrogen-bonded dimers in its molecular structure, indicating potential applications in the study of molecular interactions and crystal engineering (Lynch & Mcclenaghan, 2004).

Synthesis Methodologies

Innovative synthesis methods for 2-amino-1,3-thiazole-5-carboxylates, including the ethyl variant, have been explored. Notably, ultrasonic and thermally mediated aminolysis have been used to synthesize these compounds, highlighting their versatility in synthetic chemistry (Baker & Williams, 2003).

Corrosion Inhibition

This compound derivatives show potential as corrosion inhibitors. For instance, specific derivatives have been evaluated for their efficacy in inhibiting corrosion on metal surfaces, which can be valuable in industrial applications such as metal pickling processes (Dohare et al., 2017).

Antimicrobial Properties

Certain derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have been synthesized and tested for their antimicrobial activities. This research suggests potential applications of these compounds in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Improved Synthesis for Related Compounds

Research has also focused on improving the synthesis methods for related thiazole carboxylate compounds. These advancements in synthesis techniques can lead to more efficient production of these compounds for various applications (Zhuo-qiang, 2009).

Properties

IUPAC Name

ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c1-2-19-11(16)10-9(14-12(13)20-10)7-3-5-8(6-4-7)15(17)18/h3-6H,2H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZQJOZWHWHSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352243
Record name Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68301-50-8
Record name Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate
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Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate
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Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate
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Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate
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Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate
Reactant of Route 6
Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate

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